molecular formula C17H17NO4 B5783334 N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B5783334
M. Wt: 299.32 g/mol
InChI Key: BQXOBZPTSFSFHA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound with a complex structure that includes both phenolic and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Attachment of the Phenolic Moiety: The 2-hydroxy-3,5-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and a halogenated benzodioxine intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction between the amine derivative of the benzodioxine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: Use as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide
  • 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide

Uniqueness

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of phenolic and benzodioxine moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new materials and drugs with specific desired properties.

Properties

IUPAC Name

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-7-11(2)16(19)13(8-10)18-17(20)12-3-4-14-15(9-12)22-6-5-21-14/h3-4,7-9,19H,5-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXOBZPTSFSFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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